molecular formula C20H24N2O4S B12010597 2-[(3,4-dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(3,4-dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12010597
M. Wt: 388.5 g/mol
InChI Key: XPVHWPBVYPHTIZ-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a dimethoxybenzoyl group and an ethyl carboxamide group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, which can be achieved through cyclization reactions involving thiophene derivatives. The introduction of the dimethoxybenzoyl group is usually carried out via acylation reactions using 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine. The final step involves the formation of the carboxamide group through the reaction of the intermediate with ethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiophene core or the benzoyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

2-[(3,4-Dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dimethoxybenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • N-(2-Furylmethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

Compared to similar compounds, 2-[(3,4-dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl carboxamide group, in particular, may enhance its solubility and bioavailability, making it a more attractive candidate for pharmaceutical applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

2-[(3,4-dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H24N2O4S/c1-4-21-19(24)17-13-7-5-6-8-16(13)27-20(17)22-18(23)12-9-10-14(25-2)15(11-12)26-3/h9-11H,4-8H2,1-3H3,(H,21,24)(H,22,23)

InChI Key

XPVHWPBVYPHTIZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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